molecular formula C14H28O3Si B14206335 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione CAS No. 825622-17-1

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione

Cat. No.: B14206335
CAS No.: 825622-17-1
M. Wt: 272.45 g/mol
InChI Key: KRXXOTHXYGONKH-UHFFFAOYSA-N
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Description

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a heptane chain with two ketone functionalities at the 3 and 4 positions

Preparation Methods

The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity . Industrial production methods may involve similar protection strategies, but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is utilized in various scientific research applications:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group shields hydroxyl functionalities from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione can be compared with other silyl-protected compounds such as:

Properties

CAS No.

825622-17-1

Molecular Formula

C14H28O3Si

Molecular Weight

272.45 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-6-methylheptane-3,4-dione

InChI

InChI=1S/C14H28O3Si/c1-11(2)10-13(16)12(15)8-9-17-18(6,7)14(3,4)5/h11H,8-10H2,1-7H3

InChI Key

KRXXOTHXYGONKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(=O)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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